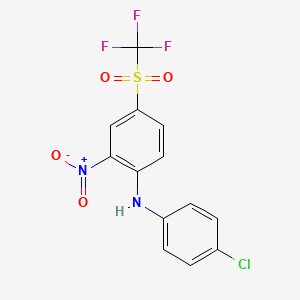
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethanesulfonyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivativeThe reaction conditions often require the use of strong acids, such as triflic acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s electrophilicity, making it a potent reagent for various chemical transformations. The nitro group can participate in redox reactions, while the chlorophenyl group provides additional sites for substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Similar structure but with a bromine atom instead of chlorine.
N-(4-Methylphenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Contains a methyl group instead of chlorine.
N-(4-Fluorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the trifluoromethanesulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various synthetic and industrial processes .
Properties
CAS No. |
2069-51-4 |
|---|---|
Molecular Formula |
C13H8ClF3N2O4S |
Molecular Weight |
380.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-8-1-3-9(4-2-8)18-11-6-5-10(7-12(11)19(20)21)24(22,23)13(15,16)17/h1-7,18H |
InChI Key |
JUWVQFJIHXBYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



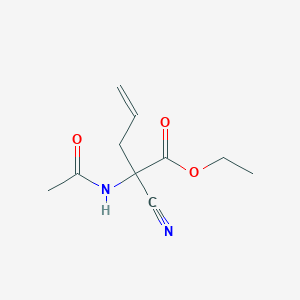
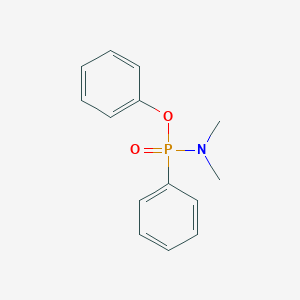
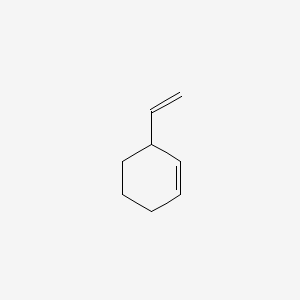
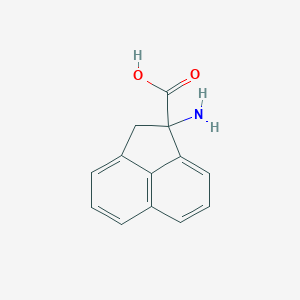
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
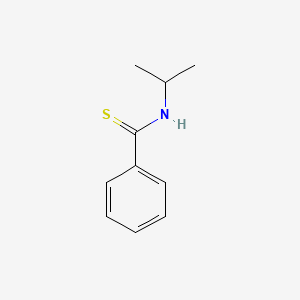
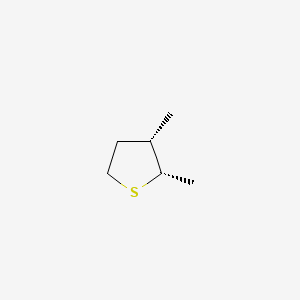
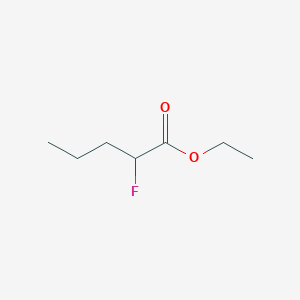
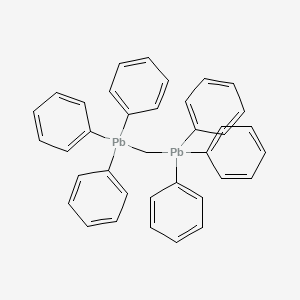

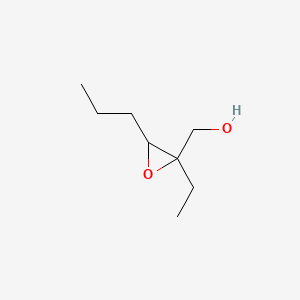
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
